molecular formula C27H48N6O8S B12618613 L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine CAS No. 915717-12-3

L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine

Cat. No.: B12618613
CAS No.: 915717-12-3
M. Wt: 616.8 g/mol
InChI Key: BWEQENGSJXGYSS-SXYSDOLCSA-N
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Description

L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine is a peptide compound composed of six amino acids: proline, leucine, glycine, methionine, leucine, and serine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymatic reactions, alter cellular signaling pathways, or bind to receptors to elicit a response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-leucylglycyl-L-methionyl-L-leucyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.

Properties

CAS No.

915717-12-3

Molecular Formula

C27H48N6O8S

Molecular Weight

616.8 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C27H48N6O8S/c1-15(2)11-19(31-24(37)17-7-6-9-28-17)23(36)29-13-22(35)30-18(8-10-42-5)25(38)32-20(12-16(3)4)26(39)33-21(14-34)27(40)41/h15-21,28,34H,6-14H2,1-5H3,(H,29,36)(H,30,35)(H,31,37)(H,32,38)(H,33,39)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

BWEQENGSJXGYSS-SXYSDOLCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

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